2-Fluoro-5-prop-1-en-2-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-prop-1-en-2-ylaniline is an organic compound characterized by a fluorine atom and a propenyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-prop-1-en-2-ylaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 2-fluoroaniline.
Alkylation: The 2-fluoroaniline undergoes alkylation with propenyl bromide to introduce the prop-1-en-2-yl group.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-prop-1-en-2-ylaniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: 2-Fluoro-5-prop-1-en-2-ynitrobenzene
Reduction: 2-Fluoro-5-prop-1-en-2-aminobenzene
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Fluoro-5-prop-1-en-2-ylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe in biological imaging studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-5-prop-1-en-2-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks the prop-1-en-2-yl group.
4-Fluoro-2-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the fluorine atom.
2-Fluoro-5-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the prop-1-en-2-yl group.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-fluoro-5-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C9H10FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1,11H2,2H3 |
InChI Key |
ZHHPMYMFTDCCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.